molecular formula C19H19NO5S B4389821 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B4389821
M. Wt: 373.4 g/mol
InChI Key: PIPUTXYCOUQYLJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H19NO5S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide is 373.09839388 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its structural components suggest potential interactions with various biological targets involved in cancer proliferation. For instance, the benzofuran moiety is known for its ability to inhibit cell growth in several cancer cell lines.

Antimicrobial Properties

Research has shown that derivatives of this compound can possess antimicrobial activity. The presence of the thiophene ring enhances its interaction with microbial membranes, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The furan component is associated with anti-inflammatory effects, making this compound a potential therapeutic agent for inflammatory diseases. Studies are ongoing to elucidate the specific mechanisms through which it exerts these effects.

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its multiple functional groups. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for synthesizing more complex molecules.

Reaction Pathways

The reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can be explored through several reaction pathways:

  • Nucleophilic Addition : It can act as a nucleophile due to the nitrogen atom's lone pair.
  • Cycloaddition Reactions : The presence of double bonds allows for cycloaddition reactions with various dienophiles.

Polymer Chemistry

Due to its unique structure, this compound can be utilized in polymer chemistry to develop new materials with specific properties. Its ability to form cross-links can enhance the mechanical strength and thermal stability of polymers.

Nanotechnology

Research is being conducted into the use of this compound in nanotechnology applications, particularly in the development of nanoscale devices or materials that require specific electronic or optical properties.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro; further animal studies are warranted.
Study 2Antimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria; potential for development as an antibiotic agent.
Study 3Organic SynthesisSuccessfully used as a precursor in synthesizing novel benzofuran derivatives with enhanced biological activity.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-13-16-6-2-3-7-17(16)25-18(13)19(21)20(11-15-5-4-9-24-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPUTXYCOUQYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.